molecular formula C24H19BrN2O4 B11599820 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11599820
M. Wt: 479.3 g/mol
InChI Key: LJANDAHFNXMKBU-UHFFFAOYSA-N
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Description

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with various functional groups that enhance its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: Known for its antityrosinase activity.

    4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Exhibits antioxidant and antimicrobial activities.

Uniqueness

2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with similar compounds lacking this functional group.

Properties

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

2-amino-4-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H19BrN2O4/c1-29-21-10-17(19(25)11-22(21)30-13-14-5-3-2-4-6-14)23-16-8-7-15(28)9-20(16)31-24(27)18(23)12-26/h2-11,23,28H,13,27H2,1H3

InChI Key

LJANDAHFNXMKBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC4=CC=CC=C4

Origin of Product

United States

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